(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol

Lipophilicity Physicochemical property Drug-likeness

(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol (CAS 175202-60-5) is a fused-ring thieno[2,3-b]thiophene (TT) derivative carrying methyl substituents at the 3- and 4-positions and a hydroxymethyl group at the 2-position. It belongs to the thienothiophene family—electron-rich, planar heterocycles widely exploited as building blocks for organic semiconductors, photovoltaic materials, and biologically active bis-heterocycles.

Molecular Formula C9H10OS2
Molecular Weight 198.3 g/mol
CAS No. 175202-60-5
Cat. No. B060856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol
CAS175202-60-5
Molecular FormulaC9H10OS2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1C(=C(S2)CO)C
InChIInChI=1S/C9H10OS2/c1-5-4-11-9-8(5)6(2)7(3-10)12-9/h4,10H,3H2,1-2H3
InChIKeyVLNHLFCDQQFNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol (CAS 175202-60-5) Matters for Heterocyclic Building Block Procurement


(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol (CAS 175202-60-5) is a fused-ring thieno[2,3-b]thiophene (TT) derivative carrying methyl substituents at the 3- and 4-positions and a hydroxymethyl group at the 2-position . It belongs to the thienothiophene family—electron-rich, planar heterocycles widely exploited as building blocks for organic semiconductors, photovoltaic materials, and biologically active bis-heterocycles . Its molecular formula is C₉H₁₀OS₂ (MW 198.31 g/mol), with a computed LogP of 3.07, a melting point of 144.5 °C, and a boiling point of 367.1 °C at 760 mmHg . The compound is supplied as a crystalline solid and serves as a versatile intermediate for constructing π-extended donor–acceptor systems, Knoevenagel adducts, and functionalized thienothiophene libraries.

Why Generic Thienothiophene Alcohols Cannot Replace (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol


Thieno[2,3-b]thiophene derivatives are not interchangeable commodities; the specific substitution pattern on the TT core dictates electronic structure, thermal stability, and synthetic downstream options. The presence of methyl groups at the 3- and 4-positions significantly alters the HOMO energetics and thermal decomposition profile relative to the non-methylated parent [1]. Concurrently, the hydroxymethyl handle at the 2-position offers a functional-group branching point—oxidation to the aldehyde, conversion to a halide or tosylate, or direct use in Mitsunobu chemistry—that the commercially more common aldehyde (CAS 159709-36-1) and methyl ketone (CAS 306935-22-8) analogs cannot replicate [2]. The combination of electronic tuning (via the methyl groups) and synthetic versatility (via the −CH₂OH handle) makes this specific compound a non-substitutable entry point for diverse structure–activity-relationship (SAR) programs and materials synthesis campaigns.

Quantitative Differentiation Evidence for (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol Against Closest Analogs


LogP Modulation: Hydroxymethyl Group Reduces Lipophilicity by 0.51 Units vs. Non-Hydroxylated Analog

The hydroxymethyl substituent at the 2-position of the TT core confers a measurable reduction in octanol–water partition coefficient (LogP) compared with 3,4-dimethylthieno[2,3-b]thiophene, which lacks the −CH₂OH group [1]. This property is relevant when aqueous work-up compatibility or chromatographic retention behavior informs synthetic route selection or procurement decisions .

Lipophilicity Physicochemical property Drug-likeness

Hydrogen-Bond Donor Capability Enables Crystallization and Downstream Derivatization Unavailable to Aldehyde and Ketone Analogs

The target compound provides one hydrogen-bond donor (−OH), whereas the closest 2-substituted analogs—3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde (CAS 159709-36-1) and 1-(3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone (CAS 306935-22-8)—have zero H-bond donors . This functional-group distinction directly affects intermolecular packing in the solid state and enables purification by recrystallization from hydrogen-bond-accepting solvents, an option unavailable for the aldehyde and ketone comparators.

Hydrogen bonding Crystallization Synthetic handle

Thermal Stability Enhancement: 3,4-Dimethyl Substitution on the TT Core Increases Decomposition Temperature by up to 80 °C

In a 2025 study by Oh et al., four thieno[2,3-b]thiophene (TT) derivatives were systematically compared by TGA under identical conditions. Compounds bearing the 3,4-dimethyl substitution on the TT core (compounds 3 and 4) exhibited 5% weight-loss temperatures (Td) of 405 °C and 402 °C, respectively, whereas the isostructural non-methylated analogs (compounds 1 and 2) showed Td values of 388 °C and 325 °C [1]. The authors attribute this stabilization to restricted rotational freedom and reinforced structural rigidity conferred by the methyl groups.

Thermal stability Organic semiconductors OFET materials

HOMO-Level and Optical-Gap Tuning by 3,4-Dimethyl Substitution on the TT Core

Cyclic voltammetry and UV–vis data from Oh et al. (2025) demonstrate that the 3,4-dimethyl substitution on the TT nucleus systematically alters frontier orbital energies. The dimethylated compounds 3 and 4 exhibit a HOMO level of −5.05 eV (experimental) compared to −5.11 eV and −5.14 eV for non-methylated compounds 1 and 2, and band gaps of 3.22–3.23 eV vs. 3.20 eV for the non-methylated analogs [1]. Additionally, the dimethyl substitution blue-shifts the solution-phase λmax by 9–10 nm (340–341 nm vs. 349–350 nm) and the thin-film λmax by 14–23 nm, confirming that the methyl groups reduce effective conjugation length through steric twisting [1].

Electronic structure HOMO–LUMO gap Organic electronics

Validated Biological Building Block: Derivatives Equipotent to Penicillin G Against Staphylococcus aureus

Although the target compound itself has not been directly screened, the 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate core—accessible from the alcohol via oxidation/esterification—has been elaborated into bis-cyanopyrazole derivative 5d. This compound was equipotent to the positive control Penicillin G against Staphylococcus aureus and more potent than streptomycin against Pseudomonas aeruginosa and Escherichia coli [1]. Additionally, the Knoevenagel adduct 2-[(3,4-dimethylthieno[2,3-b]thiophen-2-yl)methylidene]malononitrile (derivable from the alcohol via oxidation–condensation) is recorded in the ChEBI database as a bioactive thienothiophene, confirming the relevance of this substitution pattern for medicinal chemistry [2].

Antimicrobial activity Bis-heterocycle synthesis Drug discovery

Highest-Impact Application Scenarios for (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol Based on Quantitative Evidence


Solution-Processable Organic Field-Effect Transistor (OFET) Active-Layer Development

The 3,4-dimethyl substitution on the TT core, as validated by Oh et al. (2025), elevates thermal decomposition temperature by up to 80 °C and modestly widens the band gap while maintaining p-channel semiconducting behavior [1]. The hydroxymethyl handle on the target compound provides a reactive anchor point for installing solubilizing side chains (via etherification or esterification) or for Sonogashira coupling after conversion to the bromide. These properties make the alcohol an ideal monomer precursor for solution-sheared OFET devices requiring enhanced thermal budget and air stability.

Medicinal Chemistry: Synthesis of Bis-Heterocyclic Antimicrobial Libraries

The 3,4-dimethylthieno[2,3-b]thiophene scaffold has been validated as a productive core for antimicrobial bis-heterocycles, with a cyanopyrazole derivative achieving equipotency to Penicillin G against S. aureus [1]. The −CH₂OH group of the target compound can be oxidized to the carboxylic acid oxidation state (via aldehyde) and further elaborated to bis(α-bromoketones) or bis(aldehydes), which are the key intermediates for constructing bis-thiazoles, bis-pyrazoles, and bis-pyridazines as demonstrated in multiple peer-reviewed synthetic protocols [2].

Metal–Organic Framework (MOF) Ligand Precursor for Selective Gas Sorption and Catalysis

3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid (H₂DMTDC), accessible from the target alcohol via two-step oxidation, is an established ligand for constructing Zn- and Zr-based MOFs with demonstrated CO₂ conversion catalytic activity and benzene/cyclohexane selectivity [1][2]. The alcohol's crystalline nature (mp 144.5 °C) facilitates purification to the high purity levels required for MOF synthesis, where ligand impurities can compromise framework crystallinity and porosity performance.

Knoevenagel-Derived Donor–Acceptor Chromophores for Non-Linear Optics and Photovoltaics

The −CH₂OH group can be oxidized in situ to the aldehyde, which then undergoes Knoevenagel condensation with malononitrile or cyanoacetate esters to yield electron-accepting dicyanovinyl or cyanoacrylate-terminated TT derivatives [1]. The 3,4-dimethyl substitution pattern established by Oh et al. (2025) tunes the HOMO level upward by ~0.06–0.09 eV relative to the non-methylated TT, enabling fine adjustment of the donor–acceptor energy offset in bulk-heterojunction organic solar cells [2].

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